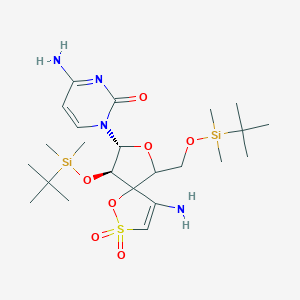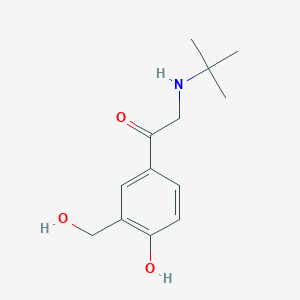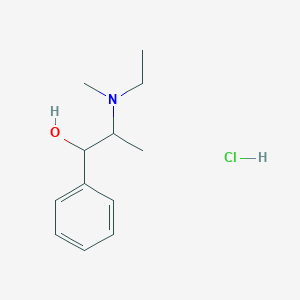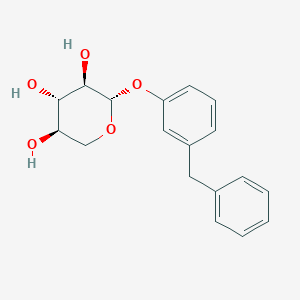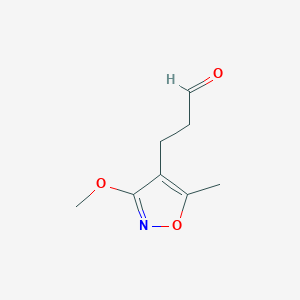
3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde, also known as MMP, is a chemical compound that is widely used in scientific research. It is a derivative of isoxazole and is commonly used as a building block in the synthesis of various compounds.
Mecanismo De Acción
3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde has been shown to inhibit the activity of enzymes involved in the biosynthesis of fatty acids and cholesterol. It is also a potent inhibitor of the enzyme 5-lipoxygenase, which is involved in the biosynthesis of leukotrienes, which are mediators of inflammation. 3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde has been shown to bind to the active site of 5-lipoxygenase, thereby inhibiting its activity. Additionally, 3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde has been shown to modulate the activity of GABA receptors.
Efectos Bioquímicos Y Fisiológicos
3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde has been shown to have anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of pro-inflammatory mediators, such as leukotrienes, and to induce apoptosis in cancer cells. Additionally, 3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmitters in the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde is a versatile building block that can be used in the synthesis of various compounds for scientific research. Its synthesis is relatively straightforward and can be carried out using readily available reagents. However, 3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde is a highly reactive compound that can undergo rapid degradation in the presence of air and moisture. Therefore, it must be stored under inert conditions to ensure its stability.
Direcciones Futuras
There are several future directions for the use of 3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde in scientific research. One potential application is in the synthesis of compounds that have potential anti-inflammatory and anti-cancer properties. Additionally, 3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde can be used in the synthesis of compounds that modulate the activity of GABA receptors, which have been implicated in a range of neurological disorders, including anxiety, depression, and epilepsy. Furthermore, 3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde can be used in the synthesis of compounds that have potential therapeutic applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes.
Métodos De Síntesis
3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde can be synthesized via various methods, including the reaction of 3-methoxy-5-methylisoxazole with acrolein in the presence of a base. The reaction yields 3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde as a yellow oil, which can be purified by column chromatography. Other methods of synthesis include the reaction of 3-methoxy-5-methylisoxazole with crotonaldehyde or acetaldehyde in the presence of a base.
Aplicaciones Científicas De Investigación
3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde is widely used as a building block in the synthesis of various compounds for scientific research. It is commonly used in the synthesis of ligands for GABA receptors, which are involved in the regulation of neurotransmitters in the central nervous system. 3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde is also used in the synthesis of inhibitors for enzymes involved in the biosynthesis of fatty acids and cholesterol. Additionally, 3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde is used in the synthesis of compounds that have potential anti-inflammatory and anti-cancer properties.
Propiedades
Número CAS |
154229-60-4 |
|---|---|
Nombre del producto |
3-(3-Methoxy-5-methyl-4-isoxazolyl)propionaldehyde |
Fórmula molecular |
C8H11NO3 |
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
3-(3-methoxy-5-methyl-1,2-oxazol-4-yl)propanal |
InChI |
InChI=1S/C8H11NO3/c1-6-7(4-3-5-10)8(11-2)9-12-6/h5H,3-4H2,1-2H3 |
Clave InChI |
JAEJHAKISZEODP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)OC)CCC=O |
SMILES canónico |
CC1=C(C(=NO1)OC)CCC=O |
Sinónimos |
4-Isoxazolepropanal,3-methoxy-5-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



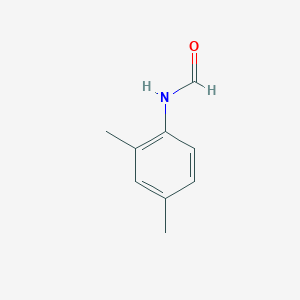
![(3aR)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B130677.png)
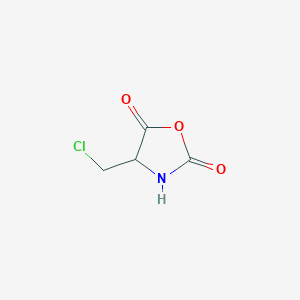
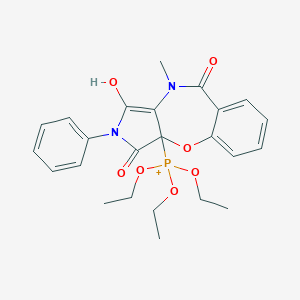
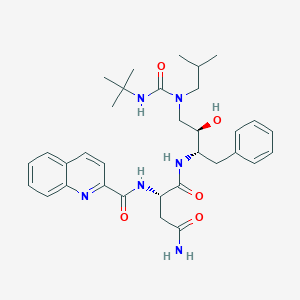
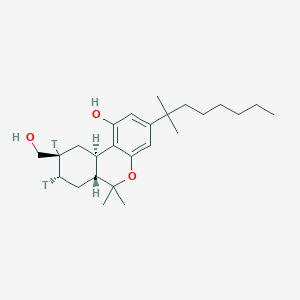
![2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B130682.png)
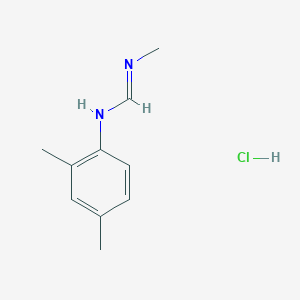
![(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B130689.png)
